![molecular formula C20H23ClN4O2 B299258 2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound is commonly referred to as "compound X" in scientific literature.
Mechanism of Action
The mechanism of action of compound X involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, a key enzyme that is involved in DNA replication and repair. Additionally, compound X has also been found to inhibit the activity of various protein kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, compound X has also been found to inhibit the production of various pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The use of compound X in lab experiments offers several advantages, including its potent activity against cancer cells and its ability to inhibit multiple signaling pathways. However, the use of compound X also has several limitations, including its low solubility in aqueous solutions and its potential toxicity in vivo.
Future Directions
There are several future directions for the research and development of compound X. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of compound X and to identify its potential applications in the treatment of various diseases. Furthermore, the development of novel drug delivery systems for compound X may also enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesis Methods
The synthesis of compound X involves a multistep reaction process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-chloroacetophenone with 2,5-dimethylpyrrole in the presence of a base to form the intermediate product. This intermediate product is then reacted with hydrazine hydrate and cyclopentanone in the presence of a catalyst to form the final product, compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in the development of drugs for the treatment of various diseases. It has been found to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, compound X has also been found to exhibit antifungal, antibacterial, and anti-inflammatory properties.
properties
Product Name |
2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide |
|---|---|
Molecular Formula |
C20H23ClN4O2 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N//'-[(E)-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-N-cyclopentyloxamide |
InChI |
InChI=1S/C20H23ClN4O2/c1-13-11-15(14(2)25(13)18-9-7-16(21)8-10-18)12-22-24-20(27)19(26)23-17-5-3-4-6-17/h7-12,17H,3-6H2,1-2H3,(H,23,26)(H,24,27)/b22-12+ |
InChI Key |
OYQMERVNOYRWMZ-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=N/NC(=O)C(=O)NC3CCCC3 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C(=O)NC3CCCC3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C(=O)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)
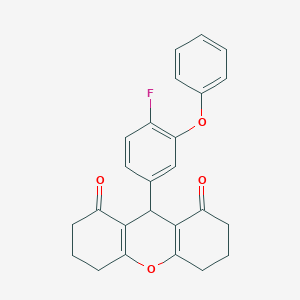
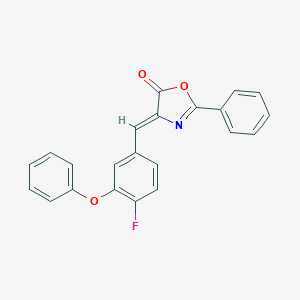
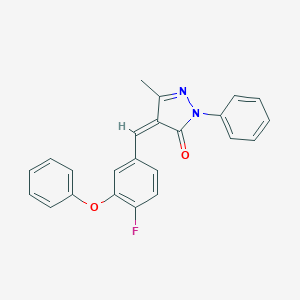
![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)
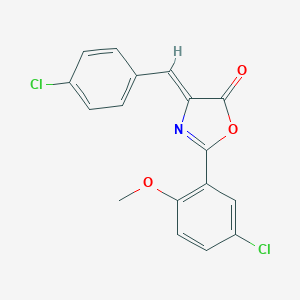
![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)
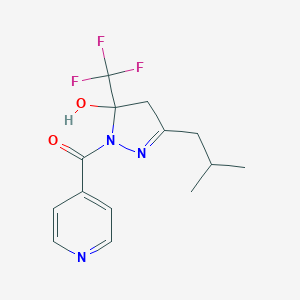
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)